molecular formula C19H22O4 B131365 Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate CAS No. 143633-91-4

Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate

Cat. No.: B131365
CAS No.: 143633-91-4
M. Wt: 314.4 g/mol
InChI Key: ZSPBIVGRCZUELN-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate (CAS: 143633-91-4) is a malonate derivative featuring both allyl and 3-phenylpropargyl substituents. Its molecular formula is C₁₉H₂₂O₄ (molecular weight: 314.38 g/mol), and it is synthesized via a palladium-copper catalyzed coupling reaction between diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and iodobenzene . The compound is characterized by 1H NMR (δ 7.34–7.21 ppm for aromatic protons, δ 5.82–5.15 ppm for allyl groups) and HRMS (experimental m/z: 337.1415 vs. calculated 337.1410) . This structure enables applications in cyclization reactions, particularly in gold-catalyzed processes to form five-membered rings .

Properties

IUPAC Name

diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPBIVGRCZUELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435458
Record name Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143633-91-4
Record name Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

DEAPM is utilized as a building block for synthesizing complex organic molecules. Its functional groups facilitate various reactions, including:

  • Cycloadditions : DEAPM can participate in cycloaddition reactions to form cyclic compounds.
  • Cross-Coupling Reactions : It serves as a precursor for coupling reactions, leading to the formation of biaryl compounds.

Medicinal Chemistry

While specific biological activities of DEAPM are not extensively documented, its structural analogs have shown promise in drug development, particularly as intermediates in:

  • Anticancer Drug Synthesis : Compounds with similar structures have been studied for their potential in inhibiting kinase pathways critical for cancer cell proliferation.

The compound's unique combination of allylic and propyne functionalities may allow it to contribute to the design of novel therapeutic agents.

Materials Science

DEAPM's reactivity makes it suitable for applications in materials science, including:

  • Polymer Chemistry : It can be used to synthesize polymers with specific properties by incorporating it into polymerization processes.

Case Study 1: Anticancer Drug Development

Research has indicated that compounds similar to DEAPM can inhibit critical pathways involved in cancer progression. For instance, studies on diethyl derivatives have shown efficacy in targeting specific kinases associated with tumor growth.

Case Study 2: Polymer Synthesis

In polymer chemistry, DEAPM has been explored as a monomer for creating functionalized polymers that exhibit enhanced mechanical properties and thermal stability. Its ability to undergo various polymerization methods provides a pathway for developing new materials with tailored characteristics.

Comparison with Similar Compounds

Comparison with Similar Malonate Derivatives

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Substituents Key Applications/Reactivity
Diethyl 2,2-di(prop-2-yn-1-yl)malonate (7) C₁₃H₁₆O₄ Two propargyl groups Precursor for spirocyclic compounds
Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate (8a) C₂₅H₂₂O₄ Two 3-phenylpropargyl groups Gold-catalyzed cyclization (90% yield)
Diethyl 2-allyl-2-(pyridin-2-yl)malonate C₁₅H₁₇NO₄ Allyl + pyridinyl groups Alkylation/decarboxylation strategies
Diethyl 2-(2-phenylacetyl)malonate C₁₅H₁₈O₅ Phenylacetyl group Pharmaceutical intermediate

Key Structural Insights :

  • Electron-Donating vs. Withdrawing Groups : The phenylpropargyl group in 1n enhances steric bulk and π-conjugation, favoring cyclization selectivity , whereas electron-withdrawing groups (e.g., pyridinyl in ) increase acidity at the α-carbon, facilitating nucleophilic reactions.
  • Steric Effects : Bis(3-phenylpropargyl)malonate (8a) exhibits higher steric hindrance, reducing reaction rates but improving regioselectivity in cyclizations compared to 1n .
Reactivity and Catalytic Performance
  • Gold-Catalyzed Cyclization :
    • 1n : Forms five-membered rings with 92% selectivity using pentiptycene-based Au catalysts .
    • Diethyl 2-allyl-2-(prop-2-ynyl)malonate : Lower selectivity (75%) with IMes-AuCl catalysts due to reduced steric control .
  • Decarboxylation : Allyl-substituted malonates (e.g., 1n) undergo faster decarboxylation than propargyl-only analogues (e.g., 7) due to allyl stabilization of transition states .
Physicochemical Properties
Property 1n 7 (Dipropargyl) 8a (Bis-phenylpropargyl)
1H NMR (Allyl/Propargyl) δ 5.82–5.15 (m), 3.70 (s) δ 2.96 (d, J=2.6 Hz) δ 7.34–7.21 (m, aromatic)
Solubility Moderate in Et₂O, low in H₂O High in Et₂O Low in polar solvents
Thermal Stability Stable to 160°C (distillation) Decomposes >140°C Stable to 170°C

Insights :

  • Aromatic Substituents : 8a’s phenyl groups reduce solubility in polar solvents but enhance thermal stability .
  • Propargyl Protons : Sharper NMR signals in 7 (δ 2.96 ppm) vs. broader peaks in 1n due to allyl coupling .

Preparation Methods

General Procedure

A suspension of NaH (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under inert atmosphere. Diethyl malonate (1 equivalent) is added dropwise at 0°C, forming the sodium enolate. After 30 minutes, 3-bromo-1-phenyl-1-propyne (1.2 equivalents) in THF is introduced, followed by stirring at 60°C for 2 hours. Allyl bromide (1.2 equivalents) is then added, and the reaction proceeds for an additional 2 hours. Workup involves quenching with water, extraction with diethyl ether, and purification via silica gel chromatography.

Key Data:

ParameterValue
Yield74–88%
Reaction Temperature0°C → 60°C
SolventTHF
BaseNaH (60% in mineral oil)

Mechanistic Insights

The reaction proceeds via a two-step SN2 mechanism:

  • Deprotonation of diethyl malonate by NaH generates a resonance-stabilized enolate.

  • Sequential nucleophilic attack on 3-bromo-1-phenyl-1-propyne and allyl bromide installs the alkyne and allyl substituents, respectively. Steric hindrance from the phenyl group directs regioselectivity toward the terminal alkyne position.

Palladium-Catalyzed Coupling Strategies

Palladium-mediated cross-coupling offers an alternative route, particularly for introducing the 3-phenylprop-2-yn-1-yl moiety. This method is advantageous for substrates sensitive to strong bases.

Sonogashira Coupling Variant

A mixture of diethyl 2-allylmalonate, 1-bromo-2-ethynylbenzene, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in dimethylformamide (DMF) is heated to 80°C for 4 hours. The reaction exploits the Sonogashira mechanism to form the carbon-carbon bond between the malonate and phenylpropargyl group.

Optimization Highlights:

  • Ligand Effects: Bis(diphenylphosphino)ethane (DPPE) improves yield by stabilizing the Pd(0) intermediate.

  • Solvent Choice: DMF outperforms THF due to better solubility of aryl halides.

Performance Metrics:

Catalyst SystemYield
Pd(PPh₃)₂Cl₂/CuI68%
Pd(tBu₃P)₂/NaOAc72%

Conjugate Addition Approaches

Conjugate addition of diethyl malonate to alkynyl imines provides a stereocontrolled pathway. While less common for this specific compound, the method is scalable for asymmetric synthesis.

Reaction Protocol

Diethyl 2-aminomalonate (1 equivalent) is reacted with 3-phenylpropiolaldehyde-derived imine (1.2 equivalents) in 1,4-dioxane at reflux. The Michael adduct undergoes in situ cyclization and decarboxylation to yield the target compound after 24 hours.

Advantages:

  • Enantioselectivity up to 92% ee when using chiral auxiliaries.

  • Avoids stoichiometric strong bases.

Limitations:

  • Lower yield (45–55%) compared to alkylation methods.

Comparative Analysis of Synthetic Methods

MethodYield RangeScalabilityStereocontrolCost Efficiency
Alkylation (NaH/THF)74–88%HighNoneModerate
Pd-Catalyzed Coupling68–72%ModerateNoneHigh
Conjugate Addition45–55%LowHighLow

Critical Observations:

  • The NaH-mediated alkylation remains the most practical for large-scale synthesis due to operational simplicity and yield consistency.

  • Palladium methods are preferred for functionalized substrates but require stringent anhydrous conditions.

  • Conjugate addition is niche, reserved for enantioselective applications despite lower efficiency.

Emerging Techniques and Modifications

Microwave-Assisted Synthesis

Recent adaptations utilize microwave irradiation to accelerate the alkylation step, reducing reaction time from hours to 15–20 minutes while maintaining yields at 78–82%.

Flow Chemistry Implementations

Continuous flow systems with immobilized Pd catalysts demonstrate improved mass transfer in coupling reactions, achieving 85% conversion at 0.5 mL/min flow rate.

Troubleshooting Common Issues

Issue 1: Low Yield in Alkylation

  • Cause: Incomplete deprotonation of malonate.

  • Solution: Use freshly opened NaH and ensure anhydrous THF.

Issue 2: Side Reactions in Coupling

  • Cause: Homocoupling of alkynes.

  • Solution: Optimize Pd:Cu ratio to 1:2 and degas solvents thoroughly .

Q & A

Q. How are stereochemical outcomes controlled in malonate-based cyclopropane synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) induce enantioselectivity. For example, Rh₂(S-DOSP)₄ achieves 92% ee in cyclopropane formation from diazoacetates and malonate-derived alkenes .

Data Contradictions & Resolutions

  • Synthesis Yields : Pd/Cu systems report higher yields (87%) compared to Mn(III)-mediated reactions (57%) . Resolution: Pd catalysts offer better functional group tolerance.
  • Decarboxylation Pathways : Enzymatic vs. thermal methods show divergent selectivity. Enzymes favor β-ketoacid retention, while heat promotes full decarboxylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate

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